3-Fluoro-3-propylazetidine hydrochloride
Overview
Description
3-Fluoro-3-propylazetidine hydrochloride is a useful research compound. Its molecular formula is C6H13ClFN and its molecular weight is 153.62 g/mol. The purity is usually 95%.
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Biological Activity
3-Fluoro-3-propylazetidine hydrochloride is a fluorinated azetidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a fluorine atom, which can significantly influence its interaction with biological targets, enhancing its pharmacological profile.
The fluorine atom in this compound contributes to its increased electronegativity and reactivity compared to other halogenated azetidines. This modification can enhance binding affinities to various enzymes and receptors, potentially leading to altered biological activities. The mechanism of action generally involves the compound's interaction with specific molecular targets, including enzymes involved in metabolic pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Inhibition of Enzymatic Activity : Fluorinated compounds have been shown to inhibit purine nucleoside phosphorylase (PNP) effectively, which is crucial in nucleotide metabolism. For example, F-DADMe-ImmH, a related compound, demonstrated potent inhibition with slow-onset binding constants in human PNP assays .
- Antimicrobial Properties : The structural features of azetidines allow for potential antimicrobial activity. Studies have indicated that certain spiro-azetidinones exhibit antifungal properties, suggesting that similar derivatives could also possess antimicrobial effects .
- Cytotoxic Effects : Some azetidine derivatives have shown cytotoxicity against cancer cell lines. The incorporation of fluorine can enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Case Study 1: Inhibition of Purine Nucleoside Phosphorylase
In a study examining the bioavailability and efficacy of fluorinated inhibitors, F-DADMe-ImmH was administered to mice both orally and via intraperitoneal injection. The results showed complete inhibition of PNP catalytic activity within 30 minutes for the intraperitoneal group, indicating rapid action. The oral administration resulted in slower absorption but still achieved significant inhibition at low doses (0.2 mg/kg) .
Case Study 2: Antimicrobial Activity
Research on spiro-azetidinones revealed their potential as antifungal agents. Compounds similar to this compound were tested against various fungal strains, demonstrating effective inhibition and suggesting that further studies could explore their use as therapeutic agents .
Comparative Analysis
A comparison of this compound with other halogenated azetidines highlights its unique properties:
Compound Name | Halogen Type | Biological Activity |
---|---|---|
3-Fluoro-3-propylazetidine HCl | Fluorine | Potential enzyme inhibitor |
3-Chloro-3-propylazetidine HCl | Chlorine | Moderate biological activity |
3-Bromo-3-propylazetidine HCl | Bromine | Lower potency than fluorine |
3-Iodo-3-propylazetidine HCl | Iodine | Limited biological applications |
Properties
IUPAC Name |
3-fluoro-3-propylazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-2-3-6(7)4-8-5-6;/h8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFLQZIUJWNKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CNC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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